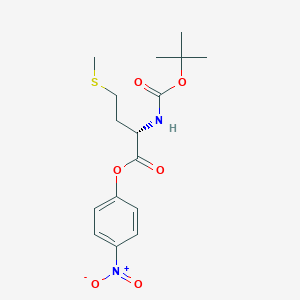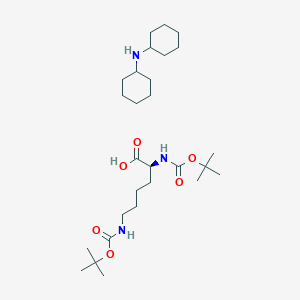![molecular formula C16H32N2O4 B558334 (2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid CAS No. 82252-39-9](/img/structure/B558334.png)
(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-leu-®-val-OH: is a compound that belongs to the class of protected amino acids. It is a derivative of leucine and valine, where the amino group of leucine is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in peptide synthesis to prevent unwanted reactions at the amino group during the formation of peptide bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-leu-®-val-OH typically involves the protection of the amino group of leucine with a Boc group, followed by coupling with valine. The Boc protection is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The coupling reaction with valine can be facilitated using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: Industrial production of Boc-leu-®-val-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Boc-leu-®-val-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides.
Substitution Reactions: The compound can undergo substitution reactions at the carboxyl group, forming esters or amides.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling: Reagents like DCC, EDC, and DMAP are used for coupling reactions.
Substitution: Alcohols or amines can be used for esterification or amidation reactions, respectively.
Major Products Formed:
Deprotection: Leu-®-val-OH
Coupling: Peptides with extended chains
Substitution: Esters or amides of Boc-leu-®-val-OH
Applications De Recherche Scientifique
Chemistry: Boc-leu-®-val-OH is widely used in peptide synthesis as a building block. It helps in the stepwise construction of peptides by protecting the amino group of leucine, allowing selective reactions at other functional groups.
Biology: In biological research, Boc-leu-®-val-OH is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound in the development of peptide-based inhibitors and drugs.
Medicine: The compound is used in the synthesis of peptide-based therapeutics. It helps in the development of drugs that target specific proteins or enzymes, offering potential treatments for various diseases.
Industry: In the pharmaceutical industry, Boc-leu-®-val-OH is used in the large-scale synthesis of peptide drugs. It is also employed in the production of diagnostic peptides and peptide-based materials.
Mécanisme D'action
The mechanism of action of Boc-leu-®-val-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of leucine, preventing unwanted side reactions during peptide bond formation. This allows for the selective coupling of the carboxyl group of valine with other amino acids or peptides. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparaison Avec Des Composés Similaires
Boc-leu-OH: A protected form of leucine.
Boc-val-OH: A protected form of valine.
Boc-ala-OH: A protected form of alanine.
Uniqueness: Boc-leu-®-val-OH is unique due to the presence of both leucine and valine residues, making it a valuable building block in the synthesis of peptides with specific sequences. The combination of these two amino acids provides unique properties to the resulting peptides, such as increased hydrophobicity and stability.
Propriétés
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O4/c1-10(2)8-12(18-15(21)22-16(5,6)7)9-17-13(11(3)4)14(19)20/h10-13,17H,8-9H2,1-7H3,(H,18,21)(H,19,20)/t12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQZRCXIDDSAME-STQMWFEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate](/img/structure/B558260.png)











